6-Methoxycarbonyl Substituent is Essential for Triple Angiokinase Selectivity Unlike Other 6-Substituted Analogs
In a landmark medicinal chemistry study, indolinones substituted at the 6-position were profiled for triple angiokinase inhibition. 6-Methoxycarbonyl-substituted indolinones (the core motif of which is accessible via the target compound) demonstrated a highly favorable selectivity profile against VEGFR, PDGFR, and FGFR kinases, leading to the clinical candidate BIBF 1120 (nintedanib) [1]. In contrast, other 6-substituted indolinones evaluated in the same study did not exhibit the same broad, balanced, and selective triple inhibition profile, making the methoxycarbonyl group a key pharmacophoric element [1].
| Evidence Dimension | Triple angiokinase (VEGFR, PDGFR, FGFR) selectivity profile |
|---|---|
| Target Compound Data | 6-Methoxycarbonyl-substituted indolinone (BIBF 1120) – highly favorable selectivity profile, progressed to clinical development [1] |
| Comparator Or Baseline | Other 6-substituted indolinones evaluated in the same study – did not show the same broad, balanced, and selective triple inhibition [1] |
| Quantified Difference | The 6-methoxycarbonyl substitution was identified as the key determinant for a selective triple angiokinase inhibition profile, a property not shared by other 6-substituents at the same position [1]. |
| Conditions | In vitro enzymatic assays against VEGFR, PDGFR, and FGFR kinase panels; cellular proliferation assays. |
Why This Matters
For procurement decisions in kinase inhibitor drug discovery programs targeting angiogenesis, this compound provides a direct synthetic route to the validated 6-methoxycarbonyl pharmacophore, which is not accessible with other indole-2-boronic acid building blocks.
- [1] Roth, G. J.; Heckel, A.; Colbatzky, F.; Handschuh, S.; Kley, J.; Lehmann-Lintz, T.; Lotz, R.; Tontsch-Grunt, U.; Walter, R.; Hilberg, F. Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). J. Med. Chem. 2009, 52 (14), 4466–4480. View Source
